2-Bromoisonicotinic acid
Overview
Description
2-Bromoisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula CHBrNO and an average mass of 202.005 Da .
Synthesis Analysis
The synthesis of this compound involves adding the compound (2.01 g, 1 mmol) to 10 mL THF and stirring it for 10 minutes at room temperature. The solution is then filtered and allowed to evaporate in air. After 2 days, many colorless crystals are obtained with a yield of 83.5% .Molecular Structure Analysis
The molecular structure of this compound is monoclinic, with a P 2 1 / c space group. The parameters are a = 11.9715 (14) Å, b = 7.5753 (7) Å, c = 7.4498 (8) Å, β = 102.302 (4)°, V = 660.09 (12) Å 3, Z = 4, Rgt ( F) = 0.0290, wR ( F2) = 0.0635, T = 150 (2) K .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm 3, a boiling point of 447.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. Its enthalpy of vaporization is 74.4±3.0 kJ/mol, and its flash point is 224.3±24.6 °C. The compound has an index of refraction of 1.617 and a molar refractivity of 39.0±0.3 cm 3 .Scientific Research Applications
1. Catalysis and Organic Synthesis
2-Bromoisonicotinic acid is utilized in organic synthesis, particularly in the formation of isatin-derived 2-bromoenals. These compounds play a crucial role in a formal [3 + 3] annulation with 1,3-dicarbonyl compounds, facilitated by NHC/Lewis acid cooperative catalysis. This process is essential for the efficient synthesis of functionalized spirooxindole δ-lactones, highlighting the importance of this compound in organic synthesis and catalysis (Xu et al., 2016).
2. Analytical Chemistry
In analytical chemistry, this compound and its derivatives have applications in the development of fluorescent labelling reagents. For instance, 2-bromoacetyl-6-methoxynaphthalene, a derivative, is used for pre-column derivatization in HPLC separation of biologically active carboxylic acids. This derivative reacts with carboxylic acids to form fluorescent esters, which are crucial for the analysis of substances like valproic acid and chenodeoxycholic acid in pharmaceutical formulations (Gatti et al., 1992).
3. Spectroscopy Studies
This compound is significant in spectroscopy studies as well. Research focusing on the Fourier transform infrared and Raman spectra of 2-bromonicotinic acid reveals its molecular geometry and vibrational assignments. These studies are essential in understanding the intermolecular hydrogen bonds and other chemical properties of these compounds, which have implications in various fields of chemistry and materials science (Karabacak et al., 2010).
4. Synthesis of Novel Compounds
Another application is in the synthesis of new chemical entities. Studies have shown the use of this compound derivatives in creating new compounds with potential biological and therapeutic applications. These synthesis methods are crucial in the development of new drugs and materials, reflecting the versatility of this compound in chemical synthesis (Al-Radha & Kadhim, 2015).
Safety and Hazards
2-Bromoisonicotinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water. If inhaled, the affected individual should be moved to fresh air and kept at rest in a position comfortable for breathing .
Properties
IUPAC Name |
2-bromopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTKGKVQEXAYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278711 | |
Record name | 2-bromoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66572-56-3 | |
Record name | 66572-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 2-bromoisonicotinic acid?
A: Understanding the crystal structure of a compound like this compound provides valuable information about its three-dimensional arrangement at the molecular level []. This knowledge is crucial for various reasons:
Q2: What key structural information about this compound was revealed by the study?
A: The study successfully determined the crystal structure of this compound using X-ray diffraction techniques []. The key findings include:
- Crystal System and Space Group: this compound crystallizes in the monoclinic crystal system and belongs to the P21/c space group [].
- Unit Cell Parameters: The study provides precise measurements of the unit cell parameters: a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å, β = 102.302(4)°, V = 660.09(12) Å3 []. These parameters define the size and shape of the repeating unit within the crystal lattice.
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